

Spectroscopic Profile of 3-Aminobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Aminobenzoic acid

Cat. No.: B119506

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Aminobenzoic acid** (m-Aminobenzoic acid), a key building block in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, including experimental protocols and data presented in a clear, tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **3-Aminobenzoic acid**. Both ^1H and ^{13}C NMR data are presented below.

^1H NMR Spectral Data

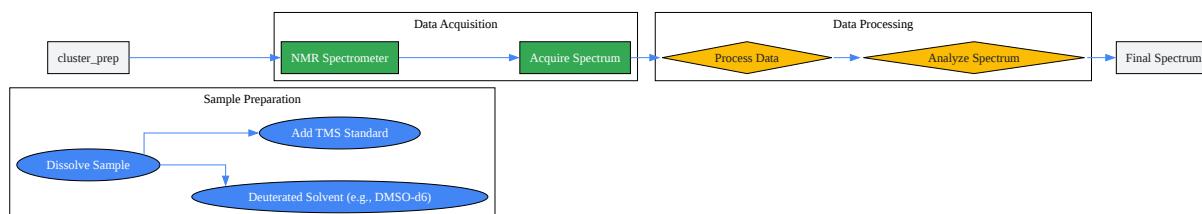
The proton NMR spectrum of **3-Aminobenzoic acid** reveals distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups. The chemical shifts are influenced by the solvent used for analysis.

Proton Assignment	Chemical Shift (δ) in ppm (DMSO-d ₆)	Multiplicity & Coupling Constant (J) in Hz	Chemical Shift (δ) in ppm (H ₂ O)
-COOH	12.45	s	Not specified
Aromatic H	7.15	t, J=1.8 Hz	7.29
Aromatic H	7.04-7.09	m	7.28
Aromatic H	6.73-6.75	m	6.97
-NH ₂	5.29	s	Not specified

s = singlet, t = triplet, m = multiplet Source:[1][2]

¹³C NMR Spectral Data

The carbon NMR spectrum provides information on the carbon framework of the molecule.


Carbon Assignment	Chemical Shift (δ) in ppm (DMSO-d ₆)
C=O	168.3
Aromatic C-NH ₂	149.2
Aromatic C-H	131.7
Aromatic C-H	129.3
Aromatic C-H	118.4
Aromatic C-H	117.1
Aromatic C-COOH	114.9

Source:[1]

Experimental Protocol for NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a high-resolution NMR spectrometer.

- Sample Preparation: A small amount of **3-Aminobenzoic acid** is dissolved in a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O). Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).[1]
- Instrumentation: Data acquisition is performed on spectrometers operating at frequencies such as 400 MHz or 600 MHz.[1][2]
- Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.

[Click to download full resolution via product page](#)

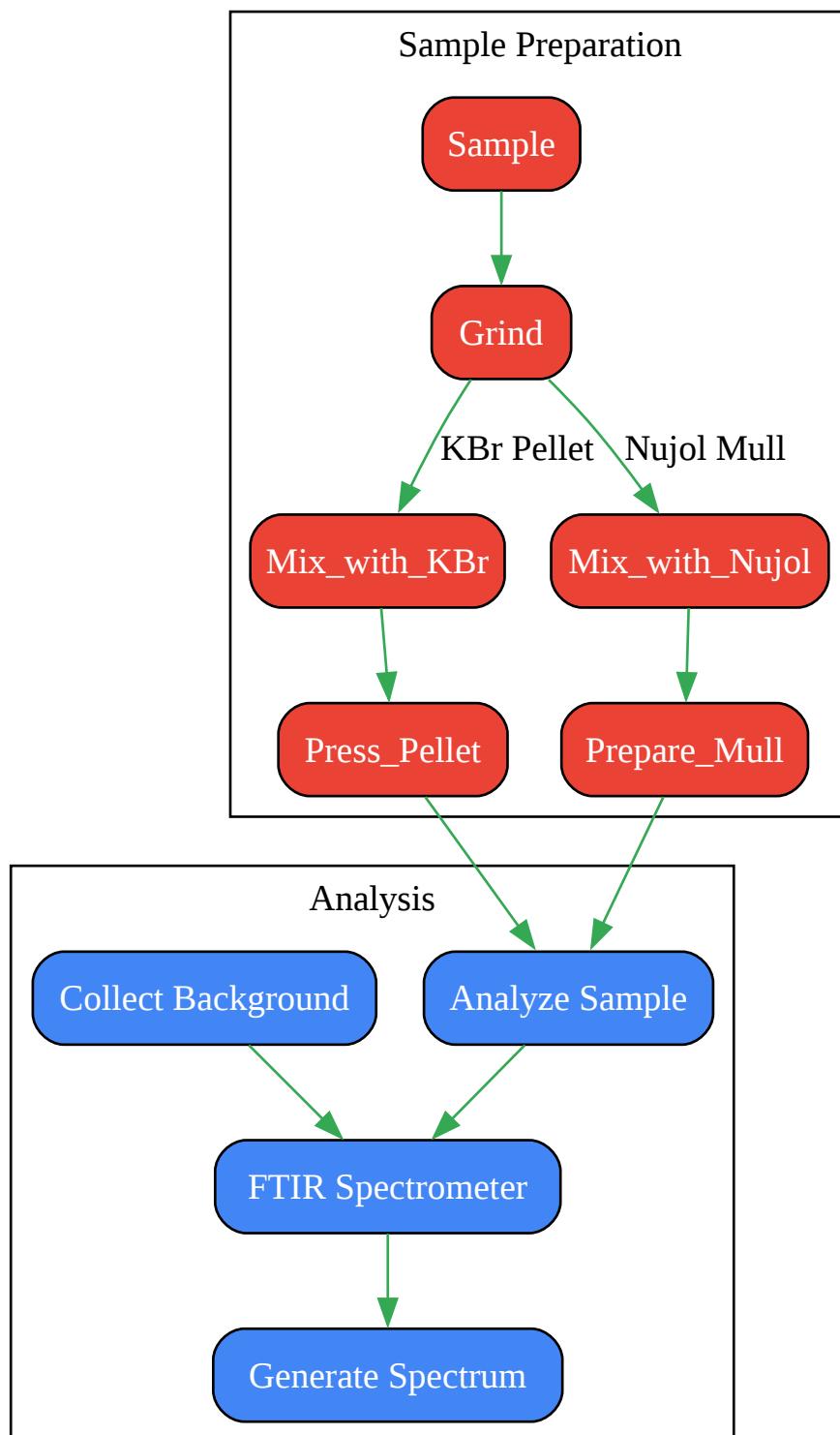
A simplified workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **3-Aminobenzoic acid** based on their characteristic vibrational frequencies.

IR Spectral Data

The IR spectrum of solid **3-Aminobenzoic acid** shows characteristic absorption bands for the amine, carboxylic acid, and aromatic functionalities.


Vibrational Mode	Wavenumber (cm ⁻¹)
O-H stretch (Carboxylic acid)	3300-2500 (broad)
N-H stretch (Amine)	3400-3300
C=O stretch (Carboxylic acid)	1700-1680
C=C stretch (Aromatic)	1600-1450
C-N stretch (Amine)	1340-1250
O-H bend (Carboxylic acid)	1440-1395
N-H bend (Amine)	1650-1580

Note: The exact peak positions can vary slightly depending on the sample preparation method.

Experimental Protocol for IR Spectroscopy

For solid samples like **3-Aminobenzoic acid**, common preparation techniques include the KBr pellet and Nujol mull methods.

- KBr Pellet Method: A small amount of the sample (1-2 mg) is finely ground with spectroscopic grade potassium bromide (KBr) (100-200 mg).[3] The mixture is then pressed under high pressure to form a transparent pellet, which is placed in the spectrometer's sample holder.[3]
- Nujol Mull Method: A few milligrams of the solid are ground with a drop or two of Nujol (a mineral oil) to create a paste.[4] This paste is then pressed between two salt plates (e.g., NaCl or KBr) to form a thin film for analysis.[3]
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum. A background spectrum is typically collected before running the sample.[3]

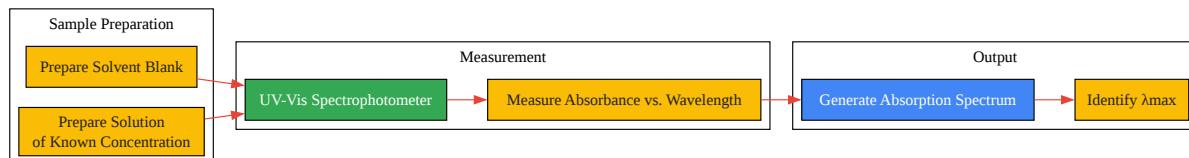
[Click to download full resolution via product page](#)

Workflow for IR spectroscopic analysis of solid samples.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems like **3-Aminobenzoic acid**.

UV-Vis Spectral Data


The UV-Vis spectrum of **3-Aminobenzoic acid** exhibits absorption maxima corresponding to $\pi \rightarrow \pi^*$ electronic transitions within the aromatic ring and the carbonyl group.

Wavelength (λ_{max})
194 nm
226 nm
272 nm

Source:[5]

Experimental Protocol for UV-Vis Spectroscopy

- Sample Preparation: A solution of **3-Aminobenzoic acid** is prepared by dissolving a precisely weighed sample in a suitable UV-transparent solvent (e.g., acetonitrile, water, or ethanol) to a known concentration.[5]
- Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used. A cuvette containing the pure solvent is used as a reference.
- Data Acquisition: The absorbance of the sample solution is measured over a range of wavelengths, typically from 200 to 400 nm.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. 3-Aminobenzoic Acid | C7H7NO2 | CID 7419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. UV-Vis Spectrum of 3-Aminobenzoic Acid | SIELC Technologies [sielc.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Aminobenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b119506#spectroscopic-data-of-3-aminobenzoic-acid-nmr-ir-uv-vis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com